

Technical Guide: Spectroscopic and Spectrometric Analysis of N-Boc-2-Amino-5-bromothiazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-Boc-2-Amino-5-bromothiazole

Cat. No.: B153047

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound **N-Boc-2-amino-5-bromothiazole** (CAS No: 405939-39-1). This document is intended to be a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of this and related heterocyclic compounds.

Compound Information

Property	Value
Chemical Name	tert-butyl (5-bromothiazol-2-yl)carbamate
CAS Number	405939-39-1
Molecular Formula	C ₈ H ₁₁ BrN ₂ O ₂ S
Molecular Weight	279.15 g/mol
Melting Point	149 °C

NMR Spectroscopic Data

Precise, experimentally verified NMR data for **N-Boc-2-amino-5-bromothiazole** is not readily available in the public domain. However, based on the analysis of the closely related analogue, *tert*-butyl thiazol-2-ylcarbamate, the following are the expected chemical shifts.

¹H NMR Data (Estimated)

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Notes
Thiazole-H	~7.5 - 7.7	Singlet (s)	N/A	The proton on the thiazole ring.
Boc (-C(CH ₃) ₃)	~1.52	Singlet (s)	N/A	The nine equivalent protons of the Boc group.
NH	Variable	Broad Singlet	N/A	Position can vary depending on solvent and concentration.

¹³C NMR Data (Estimated)

Carbon	Chemical Shift (δ , ppm)	Notes
Thiazole C=N	~160 - 162	Carbon atom of the imine group in the thiazole ring.
Boc C=O	~152 - 154	Carbonyl carbon of the Boc protecting group.
Thiazole C-Br	~105 - 108	Carbon atom attached to the bromine.
Thiazole C-H	~115 - 117	Carbon atom attached to the proton.
Boc C(CH ₃) ₃ (quaternary)	~82 - 84	Quaternary carbon of the tert-butyl group.
Boc C(CH ₃) ₃ (methyl)	~28.3	Carbon atoms of the three methyl groups.

Mass Spectrometry Data

Mass spectrometry of **N-Boc-2-amino-5-bromothiazole** is expected to show a characteristic isotopic pattern due to the presence of a bromine atom. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a pair of peaks (M and M+2) of almost equal intensity for the molecular ion and any fragments containing the bromine atom.

Expected Molecular Ion Peaks

Ion	m/z (calculated)	Notes
[M] ⁺	277.9725	Corresponding to the ⁷⁹ Br isotope.
[M+2] ⁺	279.9704	Corresponding to the ⁸¹ Br isotope.

Expected Fragmentation Pattern

The fragmentation of **N-Boc-2-amino-5-bromothiazole** under mass spectrometry is expected to follow pathways typical for Boc-protected amines.

Fragment Ion	Loss	Expected m/z	Notes
$[M - 57]^+$	C_4H_9 (tert-butyl)	221 / 223	Loss of the tert-butyl group.
$[M - 56]^+$	C_4H_8 (isobutylene)	222 / 224	Loss of isobutylene via rearrangement.
$[M - 101]^+$	$C_5H_9O_2$ (Boc group)	177 / 179	Loss of the entire Boc protecting group.

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

- Weigh 10-20 mg of **N-Boc-2-amino-5-bromothiazole** and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., $CDCl_3$ or $DMSO-d_6$) in a clean, dry vial.
- Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
- Cap the NMR tube securely.

1H NMR Acquisition:

- Spectrometer: 400 MHz or higher field instrument.
- Pulse Program: Standard single-pulse sequence.
- Number of Scans: 16-32 scans.

- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-12 ppm.
- Referencing: The residual solvent peak should be used for calibration (CDCl_3 : 7.26 ppm; DMSO-d_6 : 2.50 ppm).

^{13}C NMR Acquisition:

- Spectrometer: 100 MHz or corresponding frequency for the available ^1H spectrometer.
- Pulse Program: Proton-decoupled pulse sequence.
- Number of Scans: 1024 or more, depending on sample concentration.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-200 ppm.
- Referencing: The solvent peak should be used for calibration (CDCl_3 : 77.16 ppm; DMSO-d_6 : 39.52 ppm).

Mass Spectrometry

Sample Preparation:

- Prepare a stock solution of **N-Boc-2-amino-5-bromothiazole** at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
- Dilute the stock solution to a final concentration of 1-10 $\mu\text{g/mL}$ with the same solvent.
- If using electrospray ionization (ESI), it may be beneficial to add a small amount of formic acid (0.1%) to the final solution to promote protonation.

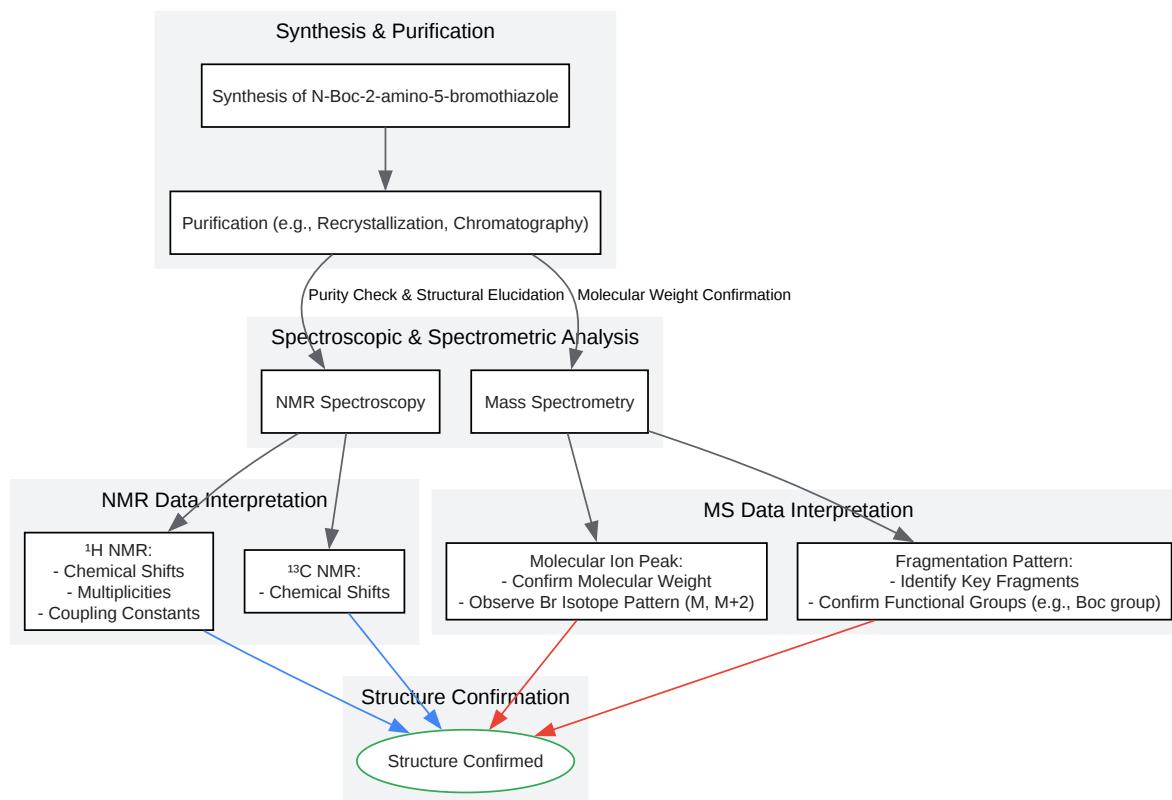
ESI-MS Acquisition:

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass measurements.

- Scan Range: m/z 50-500.
- Capillary Voltage: 3-4 kV.
- Drying Gas Flow and Temperature: Optimize based on the instrument manufacturer's recommendations.
- Fragmentation (MS/MS): If fragmentation data is desired, perform collision-induced dissociation (CID) on the molecular ion peaks (m/z 278 and 280).

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the characterization of a newly synthesized compound like **N-Boc-2-amino-5-bromothiazole**.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com